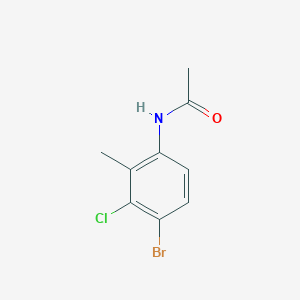

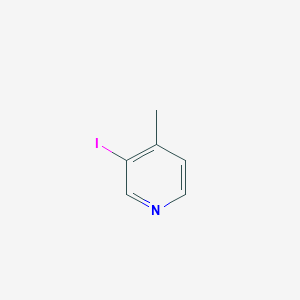

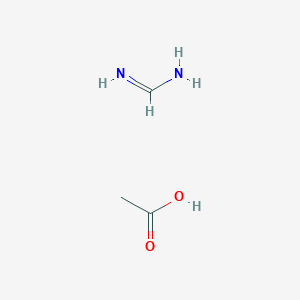

![molecular formula C20H23ClN2O B110792 (1-甲基-4-哌啶基)[3-[2-(3-氯苯基)乙基]-2-吡啶基]甲酮 CAS No. 130642-50-1](/img/structure/B110792.png)

(1-甲基-4-哌啶基)[3-[2-(3-氯苯基)乙基]-2-吡啶基]甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidinyl methanol with different sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine . This method could potentially be adapted for the synthesis of "(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone" by choosing appropriate starting materials and reaction conditions that would introduce the pyridinyl and chlorophenyl ethyl groups into the molecule.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by X-ray crystallography, which reveals details such as the chair conformation of the piperidine ring and the dihedral angles between the benzene ring and the piperidine rings . These structural insights are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the papers. However, properties such as solubility, melting point, and stability can be inferred from the molecular structure and the presence of specific functional groups. For instance, the crystalline nature of these compounds suggests a certain degree of stability and the potential for solid-state interactions such as hydrogen bonding, as seen in the formation of chains in the crystal structure of one of the compounds .

科学研究应用

合成和中间应用

(1-甲基-4-哌啶基)[3-[2-(3-氯苯基)乙基]-2-吡啶基]甲酮主要被认为是洛拉他定合成中的关键中间体,洛拉他定是一种用于缓解过敏症状的药物。庄守区等人(2013年)强调了这种化合物在洛拉他定合成路线中的重要性,强调了它与另一种中间体8-氯-5,6-二氢-11H-苯并[5,6]环庚[1,2-b]吡啶-11-酮在整个合成过程中的作用。由于洛拉他定在临床表现方面表现出色,其合成引起了广泛关注,导致了大量研究努力以优化其合成(Zhuang Shouqu, 2013)。

结合相互作用和分子分析

该化合物还在分子相互作用和结合分析研究中发挥作用。例如,J. Shim等人(2002年)对一种相关拮抗剂化合物N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺的分子相互作用进行了深入研究,与CB1大麻素受体的结合。通过构象分析和三维定量构效关系(3D-QSAR)模型的开发,他们提供了有关该化合物与受体的立体和静电相互作用的见解。这项研究强调了类似哌啶基化合物在研究受体配体相互作用和药物设计方面的潜力(J. Shim et al., 2002)。

结构和毒性研究

此外,与(1-甲基-4-哌啶基)[3-[2-(3-氯苯基)乙基]-2-吡啶基]甲酮类似结构的化合物已成为各种结构和毒性研究的对象。例如,H. Gul等人(2003年)研究了一些双Mannich碱和相应的哌啶醇的毒性,包括一系列哌啶衍生物。这些研究有助于更广泛地了解这类化合物的结构特征、毒性和潜在药理应用(H. Gul et al., 2003)。

安全和危害

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Compounds with similar structures have been found to have diverse biological activities and therapeutic possibilities .

属性

IUPAC Name |

[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15/h2-6,11,14,17H,7-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWTYYOASANXND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone in the synthesis of Loratadine?

A1: This compound serves as a crucial precursor in the multi-step synthesis of Loratadine [, ]. Specifically, it undergoes further reactions, including hydrolysis, to ultimately yield Loratadine. This synthetic route, utilizing novel oxazoline intermediates, offers a potentially advantageous pathway for Loratadine production.

Q2: Can you elaborate on the specific reaction involving (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone in the synthesis of Loratadine as described in the research?

A2: The research outlines a process where [2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methyl-pyridine is reacted with 3-chlorobenzyl chloride, and subsequently treated with a Grignard reagent of 4-chloro-N-methyl-piperidine. This sequence ultimately yields (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone] [, ]. This compound then undergoes hydrolysis as a critical step towards obtaining the final product, Loratadine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

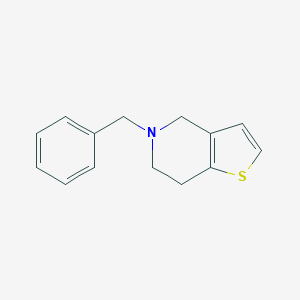

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)